molecular formula C11H16O3 B147722 Benzyloxyacetaldehyde dimethyl acetal CAS No. 127657-97-0

Benzyloxyacetaldehyde dimethyl acetal

Cat. No.: B147722
CAS No.: 127657-97-0
M. Wt: 196.24 g/mol
InChI Key: QITBBLPNYKECAZ-UHFFFAOYSA-N
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Description

Benzyloxyacetaldehyde dimethyl acetal is an organic compound with the molecular formula C11H16O3. It is a clear, colorless liquid known for its utility in organic synthesis and as a building block in various chemical reactions. This compound is characterized by its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyloxyacetaldehyde dimethyl acetal can be synthesized through the acetalization of benzyloxyacetaldehyde with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and advanced separation techniques are employed to enhance yield and purity. The use of recyclable catalysts and solvent recovery systems is also common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzyloxyacetaldehyde dimethyl acetal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyloxyacetaldehyde dimethyl acetal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyloxyacetaldehyde dimethyl acetal involves its ability to form stable acetals, which protect reactive carbonyl groups during chemical reactions. This stability is achieved through the formation of a cyclic or acyclic acetal structure, which prevents unwanted side reactions. The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound .

Comparison with Similar Compounds

Uniqueness: Benzyloxyacetaldehyde dimethyl acetal is unique due to its benzyloxy group, which imparts specific reactivity and stability. This makes it particularly useful in protecting aldehydes and ketones during complex synthetic procedures .

Properties

IUPAC Name

2,2-dimethoxyethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-12-11(13-2)9-14-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITBBLPNYKECAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(COCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427364
Record name BENZYLOXYACETALDEHYDE DIMETHYL ACETAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127657-97-0
Record name BENZYLOXYACETALDEHYDE DIMETHYL ACETAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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